molecular formula C22H21N5O2S B3198438 1-(1,3-benzothiazol-2-yl)-N-(4-acetamidophenyl)-5-(propan-2-yl)-1H-pyrazole-3-carboxamide CAS No. 1013804-49-3

1-(1,3-benzothiazol-2-yl)-N-(4-acetamidophenyl)-5-(propan-2-yl)-1H-pyrazole-3-carboxamide

Cat. No.: B3198438
CAS No.: 1013804-49-3
M. Wt: 419.5 g/mol
InChI Key: LUQNCQGLTITEFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1,3-benzothiazol-2-yl)-N-(4-acetamidophenyl)-5-(propan-2-yl)-1H-pyrazole-3-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzothiazole ring, a pyrazole ring, and an acetamidophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,3-benzothiazol-2-yl)-N-(4-acetamidophenyl)-5-(propan-2-yl)-1H-pyrazole-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the benzothiazole ring, followed by the formation of the pyrazole ring, and finally, the coupling of these rings with the acetamidophenyl group. Common reagents used in these reactions include hydrazine, acetic anhydride, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions under controlled conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(1,3-benzothiazol-2-yl)-N-(4-acetamidophenyl)-5-(propan-2-yl)-1H-pyrazole-3-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and catalysts such as palladium on carbon.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1-(1,3-benzothiazol-2-yl)-N-(4-acetamidophenyl)-5-(propan-2-yl)-1H-pyrazole-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The benzothiazole and pyrazole rings are known to interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-(1,3-benzothiazol-2-yl)-N-(4-aminophenyl)-5-(propan-2-yl)-1H-pyrazole-3-carboxamide
  • 1-(1,3-benzothiazol-2-yl)-N-(4-hydroxyphenyl)-5-(propan-2-yl)-1H-pyrazole-3-carboxamide

Uniqueness

The unique combination of functional groups in 1-(1,3-benzothiazol-2-yl)-N-(4-acetamidophenyl)-5-(propan-2-yl)-1H-pyrazole-3-carboxamide sets it apart from similar compounds. Its specific structure allows for distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.

Properties

IUPAC Name

N-(4-acetamidophenyl)-1-(1,3-benzothiazol-2-yl)-5-propan-2-ylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O2S/c1-13(2)19-12-18(21(29)24-16-10-8-15(9-11-16)23-14(3)28)26-27(19)22-25-17-6-4-5-7-20(17)30-22/h4-13H,1-3H3,(H,23,28)(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUQNCQGLTITEFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=NN1C2=NC3=CC=CC=C3S2)C(=O)NC4=CC=C(C=C4)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(1,3-benzothiazol-2-yl)-N-(4-acetamidophenyl)-5-(propan-2-yl)-1H-pyrazole-3-carboxamide
Reactant of Route 2
Reactant of Route 2
1-(1,3-benzothiazol-2-yl)-N-(4-acetamidophenyl)-5-(propan-2-yl)-1H-pyrazole-3-carboxamide
Reactant of Route 3
Reactant of Route 3
1-(1,3-benzothiazol-2-yl)-N-(4-acetamidophenyl)-5-(propan-2-yl)-1H-pyrazole-3-carboxamide
Reactant of Route 4
Reactant of Route 4
1-(1,3-benzothiazol-2-yl)-N-(4-acetamidophenyl)-5-(propan-2-yl)-1H-pyrazole-3-carboxamide
Reactant of Route 5
Reactant of Route 5
1-(1,3-benzothiazol-2-yl)-N-(4-acetamidophenyl)-5-(propan-2-yl)-1H-pyrazole-3-carboxamide
Reactant of Route 6
Reactant of Route 6
1-(1,3-benzothiazol-2-yl)-N-(4-acetamidophenyl)-5-(propan-2-yl)-1H-pyrazole-3-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.